N-[3-(dimethylamino)propyl]-3-fluorobenzamide
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-3-fluorobenzamide, commonly known as DF-MPJC, is a potent and selective inhibitor of the protein kinase C (PKC) isozyme δ. PKCδ is a member of the PKC family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DF-MPJC has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
DF-MPJC selectively inhibits the N-[3-(dimethylamino)propyl]-3-fluorobenzamideδ isozyme by binding to its regulatory domain, thereby preventing its activation. This compoundδ is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this compoundδ by DF-MPJC leads to the suppression of these processes, ultimately resulting in the inhibition of cancer cell growth and proliferation, reduction of inflammation, and cardioprotection.
Biochemical and Physiological Effects
DF-MPJC has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and reduce infarct size and improve cardiac function in animal models of myocardial infarction. DF-MPJC has also been shown to have minimal toxicity and side effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MPJC has several advantages for lab experiments, including its high potency and selectivity for N-[3-(dimethylamino)propyl]-3-fluorobenzamideδ, its ability to inhibit cancer cell growth and proliferation, and its potential as an anti-inflammatory and cardioprotective agent. However, DF-MPJC also has several limitations, including its complex synthesis method, high cost, and limited availability.
Zukünftige Richtungen
There are several future directions for research on DF-MPJC. One potential direction is the development of more efficient and cost-effective synthesis methods for DF-MPJC. Another potential direction is the investigation of the potential of DF-MPJC as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-cancer, anti-inflammatory, and cardioprotective effects of DF-MPJC.
Wissenschaftliche Forschungsanwendungen
DF-MPJC has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. DF-MPJC has also been shown to reduce inflammation in various animal models, suggesting its potential as an anti-inflammatory agent. Additionally, DF-MPJC has been shown to have cardioprotective effects in animal models of myocardial infarction.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-15(2)8-4-7-14-12(16)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWRADNVDZOTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.